molecular formula C25H30N6O2 B13936698 6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one

6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B13936698
M. Wt: 446.5 g/mol
InChI Key: QJWIKMKAGFNAJH-UHFFFAOYSA-N
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Description

6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one is a synthetic compound known for its role as a cyclin-dependent kinase (CDK) inhibitor. It is commonly referred to in the context of cancer treatment, particularly for its efficacy in inhibiting the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated compounds .

Scientific Research Applications

6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle progression from the G1 to S phase. By binding to the ATP-binding site of these kinases, it prevents their activation, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism involves the disruption of the CDK4/6-cyclin D complex, thereby inhibiting the phosphorylation of the retinoblastoma protein (Rb) and blocking cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific structural modifications that enhance its binding affinity and selectivity for CDK4/6. These modifications contribute to its efficacy and reduced side effects compared to other similar compounds .

Properties

Molecular Formula

C25H30N6O2

Molecular Weight

446.5 g/mol

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-ylanilino)pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C25H30N6O2/c1-16-21-15-27-25(28-18-7-9-19(10-8-18)30-13-11-26-12-14-30)29-23(21)31(20-5-3-4-6-20)24(33)22(16)17(2)32/h7-10,15,20,26H,3-6,11-14H2,1-2H3,(H,27,28,29)

InChI Key

QJWIKMKAGFNAJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=CC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C

Origin of Product

United States

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